molecular formula C7H5ClN2O B173738 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 136888-17-0

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No. B173738
M. Wt: 168.58 g/mol
InChI Key: QKPUTMUWAOGQJD-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached .


Physical And Chemical Properties Analysis

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular weight of 152.581 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Cancer Therapy .

Summary of the Application

The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a target for cancer therapy .

Methods of Application or Experimental Procedures

The compound was synthesized and evaluated for its inhibitory activity against FGFR1, 2, and 3 . The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds .

Results or Outcomes

Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Treatment of Tenosynovial Giant Cell Tumour

Specific Scientific Field

This compound is used in the field of Medicine , specifically for the treatment of Tenosynovial Giant Cell Tumour .

Summary of the Application

The compound is used for the treatment of tenosynovial giant cell tumour, both localised and diffuse type . This condition is where the tissue surrounding the joints and tendons, called the synovial lining or synovium, expands abnormally forming outgrowths of the joint .

Methods of Application or Experimental Procedures

The medicine is expected to work by blocking a receptor called CSF-IR to which a protein called macrophage colony-stimulating factor (M-CSF) attaches . M-CSF is produced in large amounts by tenosynovial giant cell tumours, where it stimulates immune cells called macrophages to accumulate in the joints and cause the outgrowths .

Results or Outcomes

At the time of designation, no satisfactory methods were authorised in the EU for the treatment of tenosynovial giant cell tumour and treatment consisted of surgery . The medicine is expected to provide a new treatment option for this condition .

Application in Synthesis of Potent VEGFR-2 Inhibitors

Specific Scientific Field

This compound is used in the field of Medicine , specifically for the synthesis of potent VEGFR-2 inhibitors .

Summary of the Application

The compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, the process of new blood vessel formation . Therefore, inhibitors of VEGFR-2 are important in the treatment of diseases characterized by excessive angiogenesis, such as cancer .

Methods of Application or Experimental Procedures

The compound is used as an intermediate in the synthesis of these inhibitors . The specific synthetic procedures and technical details are not provided in the source .

Results or Outcomes

The synthesized VEGFR-2 inhibitors are expected to have potent activity against diseases characterized by excessive angiogenesis, such as cancer .

Application in Synthesis of Venetoclax

Specific Scientific Field

This compound is used in the field of Medicine , specifically for the synthesis of Venetoclax .

Summary of the Application

The compound is used as a reagent in the synthesis of Venetoclax . Venetoclax is a potent and selective BCL-2 inhibitor that achieves potent antitumour activity while sparing platelets .

Methods of Application or Experimental Procedures

The compound is used as an intermediate in the synthesis of Venetoclax . The specific synthetic procedures and technical details are not provided in the source .

Results or Outcomes

The synthesized Venetoclax is expected to have potent activity against diseases characterized by excessive angiogenesis, such as cancer .

Future Directions

The future directions for research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential bioactive properties, given the activities observed in similar pyrrolopyridine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.

properties

IUPAC Name

5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPUTMUWAOGQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597008
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

CAS RN

136888-17-0
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(5-Amino-2-chloro-4-pyridyl)acetonitrile (1.40 g, 8.4 mmol) was taken up in 6N HCl solution (100 mL) and heated between 50° and 100° C. for 2 hours. After cooling, the solution was adjusted to pH 7 by addition of solid NaHCO3 and extracted with ethyl acetate. The combined ethyl acetate extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was subjected to flash chromatography on silica gel using ethyl acetate as eluant. (Some methanol was used to help dissolve the solid). Fractions containing the desired product were combined and concentrated to leave the title compound as a solid (650 mg, 46%), m.p. 230° C. (dec.) The NMR spectrum indicated that this material contained a small amount of the by-product, 2-amino-5-chloro-6-azaindole in addition to the title compound. Nonetheless, this material was used in the next step without further purification.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
46%

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